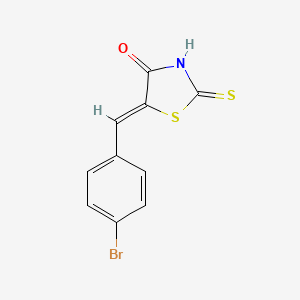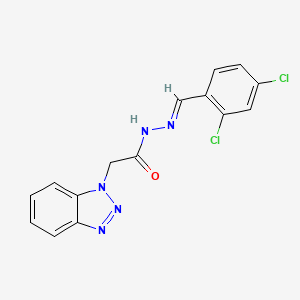![molecular formula C25H23BrN4O2 B11698609 N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11698609.png)
N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of a bromobenzylidene group, a dimethylamino phenyl group, and a benzamide moiety. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazone derivative by reacting 4-bromobenzaldehyde with hydrazine hydrate under acidic conditions. This intermediate is then subjected to a condensation reaction with 4-(dimethylamino)benzaldehyde in the presence of a base to form the desired hydrazone. The final step involves the coupling of this hydrazone with benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-{(1Z)-3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
- N-{(1Z)-3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
Uniqueness
N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide is unique due to the presence of the bromobenzylidene group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
特性
分子式 |
C25H23BrN4O2 |
|---|---|
分子量 |
491.4 g/mol |
IUPAC名 |
N-[(Z)-3-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H23BrN4O2/c1-30(2)22-14-10-18(11-15-22)16-23(28-24(31)20-6-4-3-5-7-20)25(32)29-27-17-19-8-12-21(26)13-9-19/h3-17H,1-2H3,(H,28,31)(H,29,32)/b23-16-,27-17+ |
InChIキー |
NQXDHPUHJYXCDF-XBSHTGLCSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)Br)\NC(=O)C3=CC=CC=C3 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B11698526.png)
![(2E)-3-(4-methoxyphenyl)-N'-[(4-methylphenoxy)acetyl]prop-2-enehydrazide](/img/structure/B11698532.png)
![4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11698536.png)
![(4E)-4-[2-(3-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698543.png)


![2-(4-Chloro-2-methylphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11698567.png)
![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698573.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B11698586.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11698590.png)
![(5Z)-3-(3-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698603.png)
![(4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698615.png)

![N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11698621.png)
